Methyl 4-iodo-3-nitrobenzoate
Overview
Description
Methyl 4-iodo-3-nitrobenzoate is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C8H6INO4 .
Molecular Structure Analysis
The molecular structure of Methyl 4-iodo-3-nitrobenzoate is represented by the InChI code: 1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Its average mass is 307.042 Da and its monoisotopic mass is 306.934143 Da .Physical And Chemical Properties Analysis
Methyl 4-iodo-3-nitrobenzoate is a light-yellow to brown powder or crystals . It is soluble in DCM 10mg/0.5mL and insoluble in water . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Reactions
Castro–Stephens Coupling and Ring-Closure : Methyl 4-iodo-3-nitrobenzoate is used in the synthesis of 5-nitroisocoumarins through Castro–Stephens coupling and subsequent ring-closure. This involves the reaction with arylalkynyl copper(I) reagents and Sonogashira couplings, leading to various 2-alkynyl-3-nitrobenzoate esters and their cyclisation products (Woon et al., 2006).
Fischer Esterification : The compound is a product of the Fischer esterification reaction, an important process in organic chemistry education and research. This reaction is used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the utility of methyl 4-iodo-3-nitrobenzoate in producing other useful compounds (Kam et al., 2020).
Solubility and Thermodynamic Studies : Research on the solubility of similar compounds, such as 3-methyl-4-nitrobenzoic acid, in various organic solvents has been conducted. These studies are crucial for understanding the physical properties and solubility behavior of related compounds (Wu et al., 2016).
Crystallography and Material Sciences
Hydrogen-bonded Molecular Structures : Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveal insights into hydrogen-bonded molecular structures, which are essential in crystal engineering and the design of new materials (Portilla et al., 2007).
Nonlinear Optical Properties : The structural and optical properties of compounds like 4-methyl-3-nitrobenzoic acid are investigated to understand their potential as nonlinear optical materials. This research is significant in the field of photonics and materials science (Bharathi et al., 2016).
Molecular Structure and Vibrational Analysis : Density Functional Theory (DFT) is employed to study the molecular structure and vibrational characteristics of related compounds. Such studies are fundamental in understanding the chemical and physical properties of these materials (Prashanth et al., 2015).
Safety and Hazards
Methyl 4-iodo-3-nitrobenzoate is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Mode of Action
It is known that nitro compounds, such as methyl 4-iodo-3-nitrobenzoate, can undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitro compounds are known to be involved in various biochemical reactions, suggesting that methyl 4-iodo-3-nitrobenzoate could potentially affect multiple pathways .
Pharmacokinetics
It is known that the compound is soluble in dcm (dichloromethane) but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility properties.
Action Environment
The action, efficacy, and stability of Methyl 4-iodo-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is known to be light-sensitive, suggesting that exposure to light could potentially affect its stability and efficacy . Additionally, the compound’s solubility properties could influence its distribution and action in different environments within the body .
properties
IUPAC Name |
methyl 4-iodo-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBIQRYVKITCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305133 | |
Record name | methyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-3-nitrobenzoate | |
CAS RN |
89976-27-2 | |
Record name | 89976-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Methyl 4-iodo-3-nitrobenzoate in the synthesis of 4-Iodo-3-nitrobenzamide?
A1: The research article [] describes a method for preparing 4-Iodo-3-nitrobenzamide using Methyl 4-iodo-3-nitrobenzoate as the starting material. This method utilizes an aminolysis reaction with ammonia gas or ammonia water, offering a simple and efficient route with mild reaction conditions. This results in a high yield (over 80%) and high purity (at least 99.5% by HPLC) of the desired 4-Iodo-3-nitrobenzamide product.
Q2: Are there alternative methods to synthesize 4-Iodo-3-nitrobenzamide?
A2: While the provided research article [] focuses on using Methyl 4-iodo-3-nitrobenzoate, alternative synthetic routes to 4-Iodo-3-nitrobenzamide might exist. Exploring different starting materials, reagents, and reaction conditions could potentially lead to alternative synthesis methods. Further research and literature review would be necessary to identify and compare such alternatives.
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